molecular formula C45H73NO14 B016493 Concanamycin B CAS No. 81552-33-2

Concanamycin B

Katalognummer B016493
CAS-Nummer: 81552-33-2
Molekulargewicht: 852.1 g/mol
InChI-Schlüssel: AQXXGIBOZQZSAT-NWNJCBABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The total synthesis of concanamycin-related compounds has been a subject of scientific interest due to their complex molecular structures and potent biological activities. For instance, Toshima et al. (2001) achieved the first highly stereoselective total synthesis of concanamycin F, showcasing the synthetic challenges and methodologies applicable to concanamycins, including concanamycin B. Their synthesis involved a convergent route, emphasizing the intricate nature of constructing the macrolide core and attaching the side chains with precise stereochemistry (Toshima et al., 2001).

Molecular Structure Analysis

Concanamycins are characterized by their 18-membered macrolide rings, which are crucial for their biological activity. Kinashi et al. (1984) isolated concanamycins A, B, and C, elucidating their structures as new classes of 18-membered macrolide antibiotics with biological activity against fungi and yeasts but not against bacteria. This discovery underscored the significance of the macrolide structure in their function as V-ATPase inhibitors (Kinashi et al., 1984).

Wissenschaftliche Forschungsanwendungen

  • Inhibition of V-ATPases and P-ATPases

    • Application Summary : Concanamycin B, along with bafilomycins, are recognized as important tools for studying the physiological role of vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases) in various organisms .
    • Methods of Application : These antibiotics are used to inhibit V-ATPases and P-ATPases. The inhibition of an unknown H±ATPase by nanomolar concentrations of bafilomycin or concanamycin can be taken as a criterion for the classification of that enzyme complex as a V-ATPase .
    • Results : The use of these antibiotics has made it possible to study specifically the function of V-ATPases .
  • Anti-neoplastic Agent

    • Application Summary : Concanamycin B has been known as a potent anti-neoplastic agent for a long time .
    • Methods of Application : It has been revealed that Concanamycin B can bind to several receptors on cancerous and normal cells and modulate the related signaling cascades .
    • Results : Much attention has been devoted to unveiling the lectin’s exact molecular mechanism .
  • Therapeutic Target in Acute Myeloid Leukemia (AML)

    • Application Summary : Concanamycin B is being investigated as a possible therapeutic target in AML .
    • Methods of Application : The functional effects of Concanamycin B were investigated for primary AML cells derived from 80 consecutive patients .
    • Results : The V-ATPase inhibitors showed dose-dependent antiproliferative and proapoptotic effects that varied considerably between patients .
  • Inhibition of Bone Resorption

    • Application Summary : Concanamycin B has been identified as a specific inhibitor of vacuolar H(+)-ATPase, which plays a crucial role in bone resorption .
    • Methods of Application : The compound is used to suppress bone resorption in vitro .
    • Results : The results of these studies have shown that Concanamycin B can effectively inhibit bone resorption .
  • Inhibition of ATP-Binding Cassette (ABC) Transporters

    • Application Summary : Concanamycin B, along with bafilomycins, are recognized as important tools for studying the physiological role of ATP-Binding Cassette (ABC) transporters .
    • Methods of Application : These antibiotics are used to inhibit ABC transporters. The inhibition of an unknown H±ATPase by nanomolar concentrations of bafilomycin or concanamycin can be taken as a criterion for the classification of that enzyme complex as a V-ATPase .
    • Results : The use of these antibiotics has made it possible to study specifically the function of ABC transporters .

Zukünftige Richtungen

The interest in studying and targeting autophagy continues to grow with the increasing number of reported processes that depend, or have an effect, on autophagy . Concanamycin B, as a potent V-ATPases inhibitor, could play a significant role in future research in this area .

Eigenschaften

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXXGIBOZQZSAT-XDUMZDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317470
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Concanamycin B

CAS RN

81552-33-2
Record name Concanamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81552-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin B
Reactant of Route 2
Concanamycin B
Reactant of Route 3
Concanamycin B
Reactant of Route 4
Concanamycin B
Reactant of Route 5
Concanamycin B
Reactant of Route 6
Concanamycin B

Citations

For This Compound
361
Citations
H KINASHI, K SOMENO, K SAKAGUCHI - The Journal of antibiotics, 1984 - jstage.jst.go.jp
In the course of screening for immunologically active substances of microbial orlgin, three antibiotics were isolated from the mycelium of Streptomyces diastatochromogenes S-45 as …
Number of citations: 138 www.jstage.jst.go.jp
JT WOO, C SHINOHARA, K SAKAI… - European journal of …, 1992 - Wiley Online Library
… This compound was identified as the antibiotic concanamycin B (Fig. 1). Concanamycin B … In this paper we show that concanamycin B inhibits lysosomal degradation of oxidized LDL …
Number of citations: 68 febs.onlinelibrary.wiley.com
H KINASHI, K SAKAGUCHI, T HIGASHIJIMA… - The Journal of …, 1982 - jstage.jst.go.jp
… Thus, the structure of concanamycin B (1b) has been determined as shown in Fig. 1. Concanamycin C (1c) crystallized from ethanol ascolorless thin plates: mp 153 -155C,C45H74O13, …
Number of citations: 25 www.jstage.jst.go.jp
JT WOO, Y OHBA, K TAGAMI, K SUMITANI… - Biological and …, 1996 - jstage.jst.go.jp
… elfect of concanamycin B on pit formation using backseattered electron microscopy”) In this paper, we have shown a reduction of pit numbers caused by concanamycin B and an …
Number of citations: 11 www.jstage.jst.go.jp
M Tazawa, Y Okazaki, Y Moriyama, N Iwasaki - Botanica Acta, 1995 - Wiley Online Library
… lactone ring, inhibit acidification of rat liver lysosomes at 0.1 - 1 nM (Woo et al., 1992a), acidification of endosomes and lysosome in macrophage 5774 at 4nM (concanamycin B; Woo et …
Number of citations: 10 onlinelibrary.wiley.com
MH Lee, T Kataoka, N Honjo, J Magae, K Nagai - Immunology, 2000 - Wiley Online Library
Prodigiosin (PrG) 25‐C and concanamycin B (CMB) are immunosuppressants that specifically inhibit the induction of cytotoxic T cells (CTL) without affecting the function of B cells and …
Number of citations: 24 onlinelibrary.wiley.com
JT Woo, C SHINOHARA, K SAKAI, K HASUMI… - The Journal of …, 1992 - jstage.jst.go.jp
… Recently we have demonstrated that concanamycin B is a potent inhibitor of the formation of cholesteryl ester induced by oxidized low density lipoprotein (LDL) in macrophage J7743). …
Number of citations: 109 www.jstage.jst.go.jp
KU Bindseil, A Zeeck - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… of concanamycin B, the lower homologue of 1, which bears a propionate-derived methyl side chain instead of the ethyl side chain of 1. An increased production of concanamycin B was …
CJ Kim, IK Lee, BS Yun, ID Yoo - Microbiology and Biotechnology …, 1993 - koreascience.kr
… , silica gel column chromatography, HPLC and identified as concanamycin B by UV, … Concanamycin B had strong antifungal activity against some phytopathogenic fungi but not …
Number of citations: 3 koreascience.kr
MH Lee, T Kataoka, J Magae… - Bioscience, biotechnology …, 1995 - academic.oup.com
The effects of prodigiosin 25-C (PrG) which preferentially suppresses cytotoxic T cells (CTL), was examined in comparison with concanamycin B (CMB), a specific inhibitor of vacuolar …
Number of citations: 32 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.